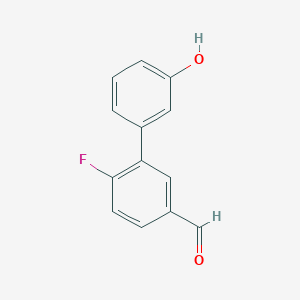

4-Fluoro-3-(3-hydroxyphenyl)benzaldehyde

CAS No.:

Cat. No.: VC20375779

Molecular Formula: C13H9FO2

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9FO2 |

|---|---|

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | 4-fluoro-3-(3-hydroxyphenyl)benzaldehyde |

| Standard InChI | InChI=1S/C13H9FO2/c14-13-5-4-9(8-15)6-12(13)10-2-1-3-11(16)7-10/h1-8,16H |

| Standard InChI Key | GHEBXMMCBCQCKW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C=O)F |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The core structure of 4-fluoro-3-(3-hydroxyphenyl)benzaldehyde consists of two aromatic rings: a benzaldehyde moiety substituted with fluorine at position 4 and a hydroxyphenyl group at position 3. The fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity at ortho and para positions relative to itself . Conversely, the hydroxyl group on the adjacent phenyl ring contributes hydrogen-bonding capacity and acidity (pKa ≈ 10–12), enabling interactions with biological targets or catalytic sites .

The molecule’s planar geometry facilitates π-π stacking interactions, as observed in crystallographic studies of analogous compounds . Density functional theory (DFT) calculations predict a dipole moment of approximately 3.2 D, driven by the electronegativity disparity between fluorine and oxygen atoms .

Spectroscopic Characterization

-

¹H NMR: Signals appear at δ 9.8–10.1 ppm (aldehyde proton), δ 6.7–7.5 ppm (aromatic protons), and δ 5.2–5.5 ppm (hydroxyl proton, exchangeable) .

-

¹³C NMR: Peaks for the aldehyde carbon resonate near δ 190–195 ppm, while fluorinated carbons exhibit upfield shifts due to the fluorine atom’s inductive effects .

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O–H stretch) confirm functional groups .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-fluoro-3-(3-hydroxyphenyl)benzaldehyde typically involves multi-step protocols starting from commercially available precursors:

Demethylation of Methoxy Precursors

A common approach involves the demethylation of 4-fluoro-3-methoxybenzaldehyde derivatives using hydrobromic acid (HBr) under reflux conditions . For example:

Subsequent Friedel-Crafts alkylation with phenol derivatives introduces the hydroxyphenyl group .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between fluorinated benzaldehyde boronic esters and hydroxyphenyl halides offers a regioselective pathway. This method achieves yields exceeding 75% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Challenges in Synthesis

-

Regioselectivity: Competing electrophilic substitution at fluorine-adjacent positions necessitates careful control of reaction conditions .

-

Stability Issues: The aldehyde group is prone to oxidation, requiring inert atmospheres (e.g., argon) during synthesis .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 128–132°C, with decomposition onset at 240°C under nitrogen . The compound exhibits moderate hygroscopicity, absorbing 2–3% moisture at 25°C/60% RH .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| Ethanol | 45 |

| DMSO | 120 |

| Dichloromethane | 85 |

| Data derived from shake-flask experiments at 25°C . |

Comparison with Related Compounds

Future Directions

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume